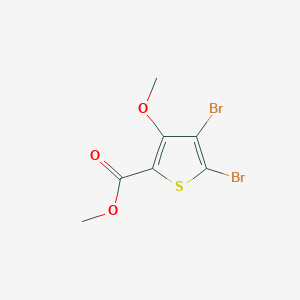

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCDDWLASWJAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384574 | |

| Record name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-42-5 | |

| Record name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The methylation is typically performed using iodomethane (MeI) as the methylating agent in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in dimethylformamide (DMF) at room temperature (20°C) over 18 hours. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Molar ratio | 1:1.2 (precursor:MeI) |

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 20°C |

| Reaction time | 18 hours |

The base deprotonates the hydroxyl group, facilitating nucleophilic attack by the methyl group from MeI. DMF, a polar aprotic solvent, enhances reaction efficiency by stabilizing ionic intermediates.

Purification and Yield Analysis

Post-reaction purification involves dilution with ethyl ether, filtration to remove insoluble salts, and concentration under reduced pressure. The crude product is purified via silica gel chromatography using a gradient of heptane and ethyl acetate (85:15 v/v).

| Starting material (g) | Product (g) | Yield (%) |

|---|---|---|

| 34.35 | 28.70 | 80.5 |

The 80.5% yield reflects minimal side reactions, such as over-alkylation or ester hydrolysis, under the optimized conditions.

Synthesis of 4,5-Dibromo-3-hydroxythiophene-2-carboxylate Intermediate

The precursor, methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate, is synthesized through sequential bromination of methyl 3-hydroxythiophene-2-carboxylate.

Precursor Synthesis

Methyl 3-hydroxythiophene-2-carboxylate, the starting material for bromination, is prepared through esterification of 3-hydroxythiophene-2-carboxylic acid. Esterification commonly employs methanol and a catalytic acid (e.g., H₂SO₄) under reflux.

Alternative Preparation Routes

While the methylation route is predominant, alternative methods have been explored:

Direct Bromination-Methylation Tandem Reaction

A hypothetical one-pot synthesis could involve brominating methyl 3-methoxythiophene-2-carboxylate. However, this approach risks competing reactions, as bromine may preferentially attack the electron-rich methoxy-substituted ring, leading to regioselectivity issues. No experimental data supporting this method are available in the reviewed literature.

Solid-Phase Synthesis

Immobilization of the thiophene core on a resin could enable stepwise functionalization. For instance, Wang resin-bound thiophene esters have been used in analogous syntheses to improve purification. However, this method remains speculative for the target compound.

Critical Analysis of Methodologies

Limitations of the Methylation Approach

-

Solvent choice : DMF, while effective, complicates large-scale synthesis due to its high boiling point and environmental concerns. Alternatives like acetonitrile or acetone warrant investigation.

-

Iodomethane cost : MeI is expensive compared to dimethyl sulfate, though less toxic.

Chemical Reactions Analysis

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride and dimethylformamide (DMF).

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

MDBMT has been investigated for its potential applications across several scientific domains:

A. Chemistry

- Building Block in Organic Synthesis : MDBMT serves as a versatile building block for synthesizing more complex organic molecules. Its bromine substituents can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Reactivity Studies : The compound can participate in oxidation and reduction reactions, which are essential for modifying electronic properties and reactivity profiles of thiophene derivatives.

B. Biological Applications

- Potential Therapeutic Properties : Research is ongoing to explore MDBMT's interactions with biological molecules, which may lead to the discovery of new therapeutic agents. The bromine and methoxy groups are believed to enhance its biological activity through electron transfer processes.

- Cell Culture Applications : MDBMT has been utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the range of 6 to 8.5 .

C. Material Science

- Advanced Materials Development : MDBMT is being explored for use in developing advanced materials such as polymers and electronic devices due to its unique electronic characteristics imparted by the thiophene structure and substituents .

Case Study 1: Organic Synthesis

In a study published in Synthetic Communications, MDBMT was used as a precursor in the synthesis of novel thiophene-based compounds with enhanced photophysical properties. The research demonstrated that the introduction of various substituents at the bromine sites significantly altered the optical characteristics of the resulting compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) .

A recent investigation assessed the biological activity of MDBMT against various cancer cell lines. The study revealed that MDBMT exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine atoms and the methoxy group can influence its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Methyl 4,5-Dibromo-3-Hydroxythiophene-2-Carboxylate

Methyl 4,5-Dibromothiophene-2-Carboxylate

Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]thiophene-2-Carboxylate

- CAS: Not provided in evidence.

- Structure : Contains a fused benzo[b]thiophene ring with oxo groups at positions 4 and 7 and a hydroxy group at position 5 .

- Used in synthetic pathways for complex heterocycles, unlike the simpler thiophene backbone of the target compound .

Physicochemical and Functional Comparisons

Structural and Electronic Effects

- Methoxy vs. Hydroxyl Groups: The methoxy group in the target compound provides electron-donating effects via resonance, stabilizing the thiophene ring and directing electrophilic substitutions. In contrast, the hydroxyl group in its analog can act as both an electron donor (via resonance) and acceptor (via hydrogen bonding), leading to divergent reactivity .

- Bromine Substituents : Both the target compound and its analogs feature bromine atoms at positions 4 and 5, which enhance electrophilic reactivity and participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Stability and Reactivity

- Methoxy Derivative: The methoxy group improves stability against hydrolysis compared to the hydroxyl analog, making it more suitable for long-term storage or reactions in non-polar solvents .

- Hydroxyl Derivative : Prone to oxidation or acetylation, as seen in , where similar compounds undergo reactions with acetic anhydride .

Biological Activity

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (CAS Number: 648412-53-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

- Molecular Formula : C7H6Br2O2S

- Molecular Weight : 313.99 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound features a thiophene ring substituted with two bromine atoms and a methoxy group, which may play a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.015 mg/mL | |

| S. aureus | 0.008 mg/mL | |

| En. cloacae | 0.004 mg/mL | |

| B. cereus | 0.015 mg/mL |

These results indicate that the compound is more potent than traditional antibiotics such as ampicillin and streptomycin, particularly against En. cloacae, which was identified as the most sensitive strain.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have shown that this compound possesses moderate cytotoxic effects on normal human cells (MRC5). The IC50 values were determined to be in the range of 20–50 µM, suggesting a selective toxicity profile that warrants further investigation for potential therapeutic applications without significant harm to healthy cells .

The antibacterial mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that the compound interacts effectively with key bacterial enzymes, which could explain its enhanced antibacterial activity .

Case Studies

- Study on Antifungal Activity : A related derivative demonstrated excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating that similar compounds may exhibit comparable antifungal properties .

- Research on Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives have shown that modifications at the methoxy and carboxylate positions can significantly enhance biological activity, suggesting avenues for further compound optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic bromination of a precursor like methyl 3-methoxythiophene-2-carboxylate. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of brominating agents like NBS or Br₂) must be optimized to avoid over-bromination. For example, using dichloromethane as a solvent at 0–5°C with controlled addition of bromine (1.1–1.2 equivalents) minimizes side reactions. Post-reaction purification via recrystallization (e.g., methanol/water gradient) or reverse-phase HPLC (as in ) ensures high purity (>97%) .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer : Purity is confirmed via HPLC (retention time matching) and melting point analysis (mp 129–131°C for the hydroxyl analog; adjust for methoxy substitution). Structural validation employs and NMR to identify key signals:

- Methoxy group: ~3.9 ppm (singlet, 3H) in NMR.

- Thiophene ring protons: Absence of aromatic protons due to bromination at C4/C5.

IR spectroscopy confirms ester (C=O at ~1700 cm) and methoxy (C-O at ~1250 cm) functional groups .

Q. What solvent systems are recommended for handling this compound in stability studies?

- Methodological Answer : Use anhydrous aprotic solvents (e.g., DCM, THF) under inert atmospheres (N₂/Ar) to prevent hydrolysis of the ester group. Stability tests should monitor degradation via TLC or LC-MS over 24–72 hours at room temperature. Avoid protic solvents (e.g., methanol) unless necessary for specific reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating thiophene derivatives be addressed for analogs of this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups. The methoxy group at C3 directs bromination to C4/C5 via resonance stabilization. Computational modeling (e.g., DFT) can predict electron density distribution to optimize bromine positioning. Experimental validation involves comparing NMR of intermediates (e.g., mono- vs. di-brominated products) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

- Methodological Answer : Ambiguities in splitting patterns (e.g., overlapping signals) are resolved using 2D NMR techniques (COSY, HSQC) or isotopic labeling. For example, -labeling the methoxy group clarifies coupling interactions. X-ray crystallography (as in ) provides definitive structural assignments .

Q. How does the electronic effect of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect deactivates the thiophene ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos) and elevated temperatures (80–100°C) to facilitate oxidative addition. Monitor reaction progress via GC-MS .

Q. What computational methods (e.g., DFT) elucidate the electronic effects of substituents in this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model HOMO/LUMO distributions to predict sites for nucleophilic/electrophilic attack. For example, the C2 ester group shows high electron density, making it susceptible to nucleophilic substitution. Solvent effects (PCM model) refine reaction pathway predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.